Calculated Lipophilicity Comparison
The target compound carries a 4-ethoxyphenyl group, yielding a calculated SlogP of 3.93 [1]. The 4-chlorophenyl analog (CAS 1020489-49-9) possesses lower lipophilicity (estimated SlogP ~3.0–3.3 based on fragment contributions), and the p-tolyl analog (C19H22N4OS) is still more lipophilic but lacks the hydrogen-bond acceptor capacity of the ethoxy oxygen . The 0.6–1.0 log unit higher SlogP of the target compound predicts enhanced membrane permeability, while the ether oxygen provides an additional hydrogen-bond acceptor (total 3 vs. 2 for the p-tolyl analog), which can influence binding to the GK allosteric site [1][2].
| Evidence Dimension | Calculated lipophilicity (SlogP) and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | SlogP 3.93; HBA 3 (ethoxy oxygen + amide carbonyl + thiazole N) |
| Comparator Or Baseline | 4-Chlorophenyl analog: estimated SlogP ~3.0–3.3, HBA 2; p-Tolyl analog: HBA 2 (no ether oxygen) |
| Quantified Difference | Δ SlogP ~ +0.6 to +1.0 vs. 4-chlorophenyl; Δ HBA +1 vs. p-tolyl |
| Conditions | Calculated via MOE descriptors (MMsINC database); fragment-based estimation for comparator SlogP values [1] |
Why This Matters
Higher lipophilicity and an additional hydrogen-bond acceptor site directly influence passive membrane permeability and target binding, making the ethoxyphenyl variant a distinct chemical probe for SAR studies.
- [1] MMsINC Database, Molecule MMs02068785. SlogP: 3.9294; HBA: 3. Accessed via http://mms.dsfarm.unipd.it/MMsINC/. View Source
- [2] Ogamino T et al. US20150218151A1. Kowa Company, Ltd. 2015. Claims liver-selective GK activation dependent on R2 substituent identity. View Source
